

Spectroscopic data (NMR, IR, MS) for Vince Lactam characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B015640

[Get Quote](#)

Characterization of Vince Lactam: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vince Lactam, chemically known as **2-azabicyclo[2.2.1]hept-5-en-3-one**, is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably antiviral agents like Abacavir.^{[1][2]} Its rigid bicyclic structure and versatile functional groups make it a valuable building block in medicinal chemistry. Accurate characterization of this molecule is paramount for ensuring purity and facilitating further synthetic transformations. This guide provides a comprehensive overview of the key spectroscopic techniques used for the characterization of Vince Lactam: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for Vince Lactam.

Table 1: ^1H NMR Spectroscopic Data for Vince Lactam (CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.32	m	-
H-4	3.08	m	-
H-5	6.55	dd	5.6, 3.2
H-6	6.25	dd	5.6, 2.8
H-7a	2.05	d	8.8
H-7b	1.95	d	8.8
N-H	6.80	br s	-

Table 2: ^{13}C NMR Spectroscopic Data for Vince Lactam (CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	51.5
C-3	178.5
C-4	49.8
C-5	138.2
C-6	132.5
C-7	48.6

Table 3: Infrared (IR) Spectroscopy Peak List for Vince Lactam

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3220	Strong, Broad	N-H Stretch
~3060	Medium	=C-H Stretch (alkene)
~2980	Medium	C-H Stretch (aliphatic)
~1700	Strong, Sharp	C=O Stretch (γ -lactam)
~1640	Medium	C=C Stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for Vince Lactam

m/z	Relative Intensity (%)	Assignment
109	100	[M] ⁺ (Molecular Ion)
81	High	[M - CO] ⁺
66	High	[C ₅ H ₆] ⁺ (Cyclopentadiene)
54	Medium	[C ₄ H ₆] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of Vince Lactam.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of Vince Lactam in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Vince Lactam structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Vince Lactam.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid Vince Lactam onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum in terms of transmittance or absorbance.
- Identify and label the characteristic absorption bands corresponding to the functional groups in Vince Lactam.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Vince Lactam.

Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) capability.

Sample Introduction:

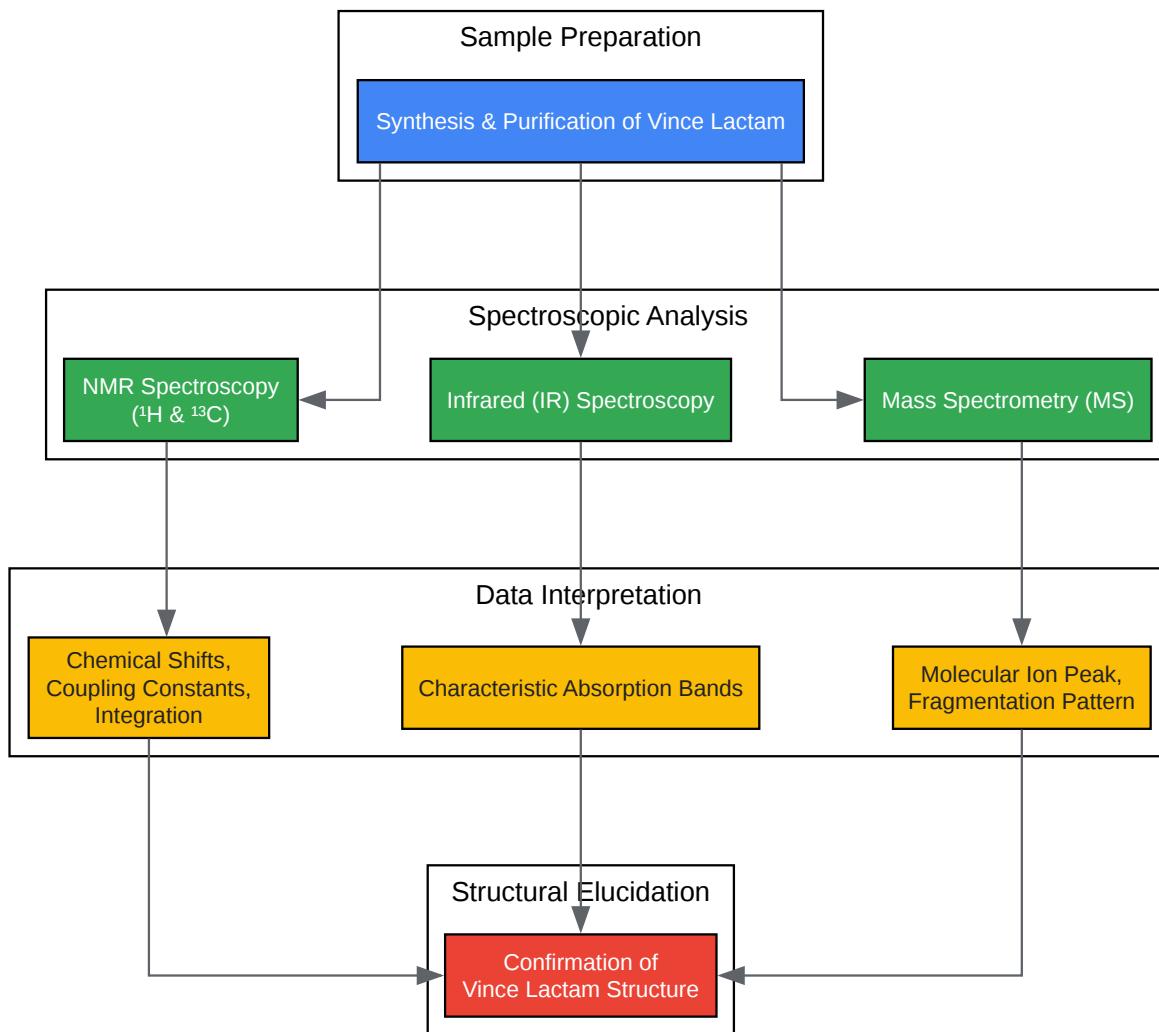
- Direct Infusion or Gas Chromatography (GC-MS): The sample can be introduced directly into the ion source or via a gas chromatograph for separation prior to mass analysis. For GC-MS, a dilute solution of Vince Lactam in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Ionization:

- Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

- Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).


Data Acquisition and Processing:

- The mass spectrum is recorded, displaying the relative abundance of ions at different m/z values.
- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of Vince Lactam (109.13 g/mol).^[3]
- Analyze the fragmentation pattern to identify characteristic fragment ions. The retro-Diels-Alder fragmentation is a common pathway for bicyclic systems like Vince Lactam, which would explain the presence of the cyclopentadiene fragment (m/z 66).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of Vince Lactam.

Spectroscopic Characterization Workflow for Vince Lactam

[Click to download full resolution via product page](#)*Spectroscopic analysis workflow.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98% 10 g | Request for Quote [thermofisher.com]
- 3. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Vince Lactam characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015640#spectroscopic-data-nmr-ir-ms-for-vince-lactam-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com